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molecular formula C10H12N2O2 B8816872 [1-(4-Nitrophenyl)cyclopropyl]methanamine

[1-(4-Nitrophenyl)cyclopropyl]methanamine

Cat. No. B8816872
M. Wt: 192.21 g/mol
InChI Key: MKZDCGZJAOPNMT-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

The mixture of 1-(4-nitro-phenyl)-cyclopropanecarbonitrile (3.0 g, 15.9 mmol) and borane THF complex (1.0 M solution in THF, 32 ml, 32 mmol) in 50 ml of anhydrous THF was heated at reflux overnight. The mixture was cooled to RT, quenched with 2.5 ml of 50% AcOH aqueous solution, then partitioned between EtOAc and NaHCO3 (aq). The combined organic portions were washed with brine, dried with MgSO4, filtered, and condensed. The crude was purified by flash column chromatography (1 to 2% of MeOH in CH2Cl2). The titled compound was obtained as a light brownish solid. MS (ES+): 192.9. Calc'd for C10H12N2O2—192.2.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:13]#[N:14])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].B.C1COCC1>C1COCC1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]2([CH2:13][NH2:14])[CH2:11][CH2:12]2)=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1(CC1)C#N
Name
Quantity
32 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with 2.5 ml of 50% AcOH aqueous solution
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and NaHCO3 (aq)
WASH
Type
WASH
Details
The combined organic portions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash column chromatography (1 to 2% of MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1(CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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